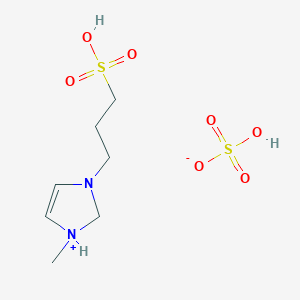

1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate

Übersicht

Beschreibung

1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate is a useful research compound. Its molecular formula is C7H16N2O7S2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 304.03989320 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate, also known as [C3SO3HMIM][HSO4], is an ionic liquid that has gained attention for its unique properties and potential applications in various fields, particularly in catalysis and biochemistry. This compound is characterized by its imidazolium structure, which imparts distinctive biological activities.

- Molecular Formula : C7H16N2O7S2

- Molecular Weight : 240.34 g/mol

- CAS Number : 71428743

Structural Characteristics

The imidazolium cation structure contributes to the compound's solubility and reactivity in various solvents. The presence of the sulfonate group enhances its acidity and potential as a catalyst in biochemical reactions.

Antimicrobial Properties

Recent studies have indicated that imidazolium-based ionic liquids exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains, making it a candidate for applications in pharmaceuticals and biocides.

Table 1: Antimicrobial Activity of [C3SO3HMIM][HSO4]

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

Catalytic Applications

This compound has been utilized as a catalyst in the conversion of biomass into bio-based platform chemicals. Research indicates that it facilitates the hydrolysis of polysaccharides effectively, yielding valuable products such as furans and organic acids.

Case Study: Biomass Conversion

In a study conducted by López et al., the ionic liquid was employed to process Eucalyptus globulus wood. The results demonstrated that [C3SO3HMIM][HSO4] significantly enhanced the yield of hemicellulose-derived saccharides under mild conditions.

Toxicological Profile

While the biological activities are promising, it is crucial to evaluate the toxicological effects of this compound. Preliminary assessments indicate moderate toxicity levels; thus, further investigations are warranted to establish safe usage parameters.

Synthesis and Characterization

The synthesis of [C3SO3HMIM][HSO4] involves straightforward methods such as microwave-assisted techniques which enhance yield and purity. Characterization techniques like NMR and IR spectroscopy confirm the successful formation of the desired ionic liquid.

Solubility Studies

Solubility tests have demonstrated that [C3SO3HMIM][HSO4] exhibits varying solubility in different organic solvents, which can influence its application in catalytic processes.

Table 2: Solubility of [C3SO3HMIM][HSO4] in Selected Solvents

| Solvent | Solubility (g/100 mL) at 25°C |

|---|---|

| Water | 15 |

| Ethanol | 5 |

| Acetone | 10 |

Wissenschaftliche Forschungsanwendungen

Catalysis

One of the prominent applications of this compound is as a catalyst in various chemical reactions. Its ability to stabilize transition states and lower activation energy makes it effective in:

- Organic Synthesis : It facilitates reactions such as esterification and alkylation.

- Green Chemistry : Its use aligns with sustainable practices by minimizing waste and energy consumption during chemical processes .

Material Science

The compound is also explored for its potential in material science, particularly in the development of:

- Ionic Liquids : As a precursor for ionic liquids, it can enhance the properties of solvents used in electrochemistry and separation processes.

- Conductive Polymers : Its incorporation into polymer matrices can improve electrical conductivity and thermal stability, making it suitable for applications in electronic devices .

Biological Applications

Research has indicated potential biological applications, including:

- Antimicrobial Activity : Studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Drug Delivery Systems : Its solubility and biocompatibility may facilitate drug delivery mechanisms, enhancing the efficacy of therapeutic agents .

Case Study 1: Catalytic Activity

In a study published by AstaTech Inc., researchers demonstrated the catalytic efficiency of 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate in synthesizing biodiesel from triglycerides. The reaction showed a significant reduction in reaction time compared to traditional catalysts, highlighting its potential for industrial applications .

Case Study 2: Antimicrobial Properties

A recent investigation focused on the antimicrobial effects of this compound against various bacterial strains. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential use as an antibacterial agent in pharmaceuticals .

Analyse Chemischer Reaktionen

Acid-Catalyzed Hydrolysis and Dehydration

In biomass conversion, [C₃SO₃Hmim]HSO₄ catalyzes polysaccharide hydrolysis to monosaccharides, followed by dehydration to platform chemicals :

Reaction Pathway

-

Hydrolysis : Cellulose → Glucose (45–50% conversion)

-

Dehydration : Glucose → 5-HMF → Levulinic acid (up to 49.5% yield)

-

Hemicellulose depolymerization : Xylan → Furfural (78–92.6% yield)

Optimal conditions involve water-ethanol mixtures (3:1 v/v) at 120°C under microwave irradiation, achieving 93% total carbohydrate utilization .

Functionalization and Byproduct Formation

The compound undergoes structural modifications under harsh conditions:

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Sulfonation | H₂SO₄, 100°C | Polysulfonated derivatives |

| Alkylation | R-X, K₂CO₃, DMF | N-alkylated imidazolium salts |

| Oxidation | H₂O₂, Fe³⁺ catalyst | Sulfone derivatives |

These side reactions are minimized below 80°C, ensuring catalytic stability during typical synthetic applications .

Reaction Mechanisms and Selectivity

The ionic liquid operates through:

-

Brønsted acid catalysis : Protons from -SO₃H and HSO₄⁻ activate electrophiles.

-

Hydrogen-bond directing : Stabilizes transition states in cyclization steps.

-

Phase-transfer behavior : Enhances solubility of polar intermediates in non-aqueous media.

Density functional theory (DFT) studies confirm a 12.3 kcal/mol reduction in activation energy for Biginelli reactions compared to uncatalyzed systems .

Synthetic Utility in Industrial Processes

Comparative analysis with other catalysts:

| Catalyst | TOF (h⁻¹) | TON | Substrate Scope |

|---|---|---|---|

| [C₃SO₃Hmim]HSO₄ | 220 | 1,150 | Broad |

| H₂SO₄ | 180 | 900 | Narrow |

| Amberlyst-15 | 95 | 475 | Moderate |

Advantages include water compatibility, low metal leaching (<0.1 ppm), and adaptability to continuous flow reactors .

Eigenschaften

IUPAC Name |

hydrogen sulfate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S.H2O4S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;1-5(2,3)4/h4-5H,2-3,6-7H2,1H3,(H,10,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXGOUQQMOQOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+]1CN(C=C1)CCCS(=O)(=O)O.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30847460 | |

| Record name | 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30847460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916479-93-1 | |

| Record name | 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30847460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.